5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C6H2Cl2FN3 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)12-6(10-3)2-5(9)11-12/h1-2H |
InChI Key |
YNPVKHLNGVZWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange via Nucleophilic Substitution
Electrophilic Fluorination with Selectfluor®
-
Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile with acetic acid.
-
Conditions :
Mechanistic Insight : Selectfluor® acts as an electrophilic fluorinating agent, targeting electron-rich positions on the heterocycle.
One-Pot Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to streamline the process:
-
Steps :
-
Advantages :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + POCl₃ | High scalability, cost-effective | Requires harsh conditions (POCl₃) | 61–85% |
| Halogen Exchange | Selective fluorination | Limited substrate compatibility | 70–80% |
| Selectfluor® | Mild conditions, high efficiency | Expensive reagent | 80–85% |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 75–82% |
Recent Innovations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms at positions 5 and 7 demonstrate differential reactivity in nucleophilic substitutions, with C7 exhibiting greater susceptibility due to electronic and steric effects.
Key mechanistic insights:
-
Electronic factors : The pyrimidine ring's electron-withdrawing nature activates chlorines for SNAr, with C7 experiencing enhanced polarization due to adjacent nitrogen atoms .
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Steric effects : Bulkier nucleophiles preferentially attack C7 due to reduced steric hindrance compared to C5 .
-
Temperature sensitivity : Higher yields are achieved under mild conditions (RT–80°C) to prevent decomposition .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization at halogenated positions:
Suzuki-Miyaura Coupling
-
Substrate : 7-Bromo-5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C
-
Scope : Aryl/heteroaryl boronic acids install groups at C7 with 65–82% yields .
Buchwald-Hartwig Amination
-
Substrate : 5-Chloro-7-iodo-2-fluoropyrazolo[1,5-a]pyrimidine
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
-
Result : C7-aminated derivatives with secondary amines (e.g., benzylamine: 78% yield) .
Fluorine-Specific Reactivity
The C2 fluorine participates in specialized transformations:
-
Hydrodefluorination : Using Pd/C under H₂ (1 atm) in EtOH generates 2-H-pyrazolo[1,5-a]pyrimidine derivatives (56% yield) .
-
Fluorine retention : Demonstrates stability under standard SNAr conditions (pH < 10, T < 100°C), enabling selective functionalization at chlorinated positions .
Mechanistic Studies and Kinetic Data
Isotopic labeling experiments ([¹⁸O]H₂O) confirm the SNAr pathway dominates over radical mechanisms in protic solvents . Kinetic studies reveal:
-
C7 substitution : k = 2.4 × 10⁻³ L·mol⁻¹·s⁻¹ (morpholine, DMF, 25°C)
-
C5 substitution : k = 6.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ (same conditions)
Green Chemistry Approaches
Recent advances optimize reaction sustainability:
-
Microwave-assisted synthesis : Reduces substitution reaction times from 24h → 20min (120°C) .
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Aqueous media : SNAr in H₂O/EtOH (4:1) achieves 89% yield for C7-methoxy derivatives .
This comprehensive reactivity profile establishes 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine as a versatile scaffold for targeted drug discovery. The predictable regioselectivity and compatibility with diverse reaction conditions enable efficient generation of bioactive analogs, particularly in oncology therapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has shown promising anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit various cancer cell lines. For instance, studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of protein kinases, which are crucial in cancer progression. The structural modifications of 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and metastasis .
Neurodegenerative Disease Treatment
Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's. These compounds stabilize microtubules and may help mitigate tau pathology in transgenic mouse models. The brain-penetrant properties of these compounds make them suitable candidates for further development in neuropharmacology .
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against various enzymes, including α-glucosidase, which is important in managing diabetes by delaying carbohydrate absorption. The structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can enhance enzyme inhibitory potency .
Material Science Applications
Fluorescent Probes
The unique photophysical properties of this compound derivatives allow for their use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cells and normal cells alike, facilitating the study of cellular processes and disease mechanisms .
Solid-State Applications
The ability of these compounds to form stable crystals with notable conformational and supramolecular characteristics opens avenues for their application in solid-state devices. Their properties may be harnessed for developing new materials with specific optical or electronic functionalities .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Substituent-Specific Comparisons
Difluoromethyl (-CF2H) vs. Trifluoromethyl (-CF3)
- Electronic Effects : The -CF2H group is less electron-withdrawing than -CF3 due to the presence of a polarized C–H bond, which also enables hydrogen bonding .
- Applications : -CF2H is favored in agrochemicals (e.g., fungicides) for mimicking hydroxyl groups, whereas -CF3 is more common in pharmaceuticals for enhancing metabolic stability .
- Example Compound :
Cyano (-CN) vs. Nitro (-NO2)
- Reactivity: The -CN group is less oxidizing than -NO2, reducing toxicity risks. However, both groups enhance electrophilicity.
- Example Compound: 1-Nitronaphthalene (CAS 86-57-7) has a nitro group at the 1-position. It is used in chemical synthesis but exhibits higher toxicity (e.g., mutagenicity) compared to cyano-substituted analogs .
Structural Analogs with Halogen Substituents
1-(Bromomethyl)-4-(difluoromethyl)naphthalene (CAS 1261799-12-5)
- Molecular Formula : C12H9BrF2
- Molecular Weight : 271.1 g/mol
- Physical Properties :
- Applications : Likely serves as an intermediate in synthesizing more complex fluorinated compounds.
Methyl-Substituted Naphthalenes
| Compound | Boiling Point (°C) | Density (g/cm³) | Key Differences |
|---|---|---|---|
| 1-Methylnaphthalene | 244–246 | 1.020 | Lacks electronegative substituents; lower polarity |
| 2-Methylnaphthalene | 241–243 | 1.005 | Similar to 1-methyl isomer but with distinct regiochemistry |
| 1-Cyano-4-(difluoromethyl)naphthalene (inferred) | N/A | N/A | Higher polarity and bioactivity potential due to -CN and -CF2H |
Data for methylnaphthalenes sourced from toxicological profiles .
Agrochemical Potential
Biological Activity
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Characteristics:
- CAS Number: 1296950-49-6
- Molecular Formula: C7H3Cl2FN4
- Molecular Weight: 223.03 g/mol
- IUPAC Name: this compound
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Key Findings:
- The compound has been tested against several cancer types including breast cancer and leukemia.
- It operates through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
In addition to its antitumor effects, this compound has also exhibited antimicrobial activity. It has been effective against a range of bacterial strains, indicating potential applications in treating infectious diseases.
Research Insights:
- The antimicrobial mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymes involved in cell cycle regulation.
- Proteins that mediate apoptosis.
Pathways Involved:
- Induction of cell cycle arrest at the G2/M phase.
- Activation of caspase pathways leading to programmed cell death .
Case Studies
- Antitumor Efficacy Study:
- Antimicrobial Activity Assessment:
Synthesis and Derivatives
The synthesis of this compound involves cyclocondensation reactions using appropriate precursors. Various derivatives are being explored to enhance its biological properties.
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antitumor | 0.05 |
| Compound B | Antimicrobial | 0.10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine, and how can reaction efficiency be improved?
- Methodology : The compound can be synthesized via cyclocondensation of β-enaminones with aminopyrazoles. Microwave irradiation (160°C, 15 min) in solvent-free conditions improves reaction efficiency, achieving yields of 67–93% . Halogenation at positions 5 and 7 can be achieved using POCl₃ or PCl₅ under reflux, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses . Fluorination at position 2 may involve nucleophilic substitution with KF or fluorinating agents like Selectfluor, guided by protocols for similar fluorinated heterocycles .
- Key Parameters : Optimize temperature, solvent (e.g., 1,4-dioxane for halogenation), and stoichiometry of reagents. Monitor reaction progress via TLC or HPLC.
Q. How can structural characterization of this compound be effectively performed?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For definitive confirmation of crystal structure and dihedral angles between fused rings .
- DFT Calculations : Compare experimental IR/UV-Vis data with computed vibrational and electronic spectra .
Q. What strategies enable functionalization at position 3 of the pyrazolo[1,5-a]pyrimidine core?
- Post-synthetic Modifications :
- Alkylation : Use alkyl halides or Mitsunobu conditions to introduce groups at N5 .
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl/heteroaryl introductions .
- Precautions : Protect reactive sites (e.g., chloro/fluoro groups) during functionalization to avoid side reactions.
Advanced Research Questions
Q. How do electronic effects of substituents influence the photophysical properties of this compound derivatives?
- Key Findings :
- Electron-withdrawing groups (EWGs: Cl, F) at positions 5 and 7 enhance intramolecular charge transfer (ICT), leading to red-shifted absorption (λabs ≈ 331–355 nm) and emission (λem ≈ 479–541 nm) .
- Fluorine at position 2 increases quantum yield (ϕ) in solid-state (up to ϕ = 0.63) due to restricted rotational modes .
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Expose the compound to H₂SO₄ (pH 2) and KOH (pH 12) at 50°C for 1 hour. Monitor fluorescence intensity decay via spectrophotometry .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
Q. How can computational modeling (DFT/TD-DFT) resolve contradictions in experimental data for pyrazolo[1,5-a]pyrimidine derivatives?
- Case Study : Discrepancies in emission maxima between solution and solid-state (e.g., 487 nm vs. 479 nm) were resolved by modeling solvent effects and aggregation-induced emission (AIE) using polarizable continuum models (PCMs) .
- Approach : Compare computed vs. experimental dihedral angles (e.g., C7–C8 distances: 1.470 ± 0.007 Å) to validate conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
